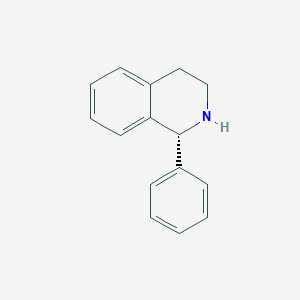

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

Le métaphosphate de potassium est un sel de potassium de l'acide métaphosphorique de formule chimique KPO₃. C'est un composé blanc cristallin couramment utilisé dans diverses applications industrielles et agricoles. Le métaphosphate de potassium est connu pour son rôle d'engrais, d'additif alimentaire et dans certains processus chimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le métaphosphate de potassium peut être synthétisé par réaction partielle de l'acide phosphorique avec du chlorure de potassium à des températures allant de 120 °C à 300 °C. La réaction est complétée en faisant couler la masse partiellement réagie dans un bain fondu de métaphosphate de potassium maintenu à 560 °C à 850 °C . L'acide utilisé peut être ortho, méta ou super acide phosphorique, de préférence contenant plus de 25% de P₂O₅. Des proportions équimolaires ou un excès de l'un ou l'autre réactif peuvent être utilisés, et de l'acide sulfurique peut être ajouté pour fournir du sulfate de potassium dans le produit .

Méthodes de production industrielle : En milieu industriel, la première étape de la réaction peut être réalisée dans un four rotatif ou un four à cuve, où les réactifs sont introduits séparément ou sous forme de suspension de chlorure de potassium dans l'acide. La chaleur est fournie par les gaz d'acide chlorhydrique provenant de la deuxième étape et éventuellement par un brûleur. Environ 45 à 75% du chlorure de potassium sont autorisés à réagir, et la masse fluide est ensuite introduite dans un deuxième four rotatif ou à cuve contenant une fusion de métaphosphate de potassium . La fusion peut être refroidie lentement ou rapidement pour donner respectivement un produit insoluble ou soluble dans l'eau, qui peut ensuite être broyé et tamisé .

Analyse Des Réactions Chimiques

Types de réactions : Le métaphosphate de potassium subit diverses réactions chimiques, notamment l'hydrolyse, les réactions d'échange d'ions et la dépolymérisation. Il peut réagir avec l'eau pour former du dihydrogénophosphate de potassium et d'autres espèces phosphatées .

Réactifs et conditions courantes :

Réactions d'échange d'ions : En présence de métaphosphates d'aluminium et à pH croissant, le métaphosphate de potassium peut former du tétramétaphosphate de potassium dihydraté cristallin.

Principaux produits formés :

- Dihydrogénophosphate de potassium

- Tétramétaphosphate de potassium dihydraté

4. Applications de la recherche scientifique

Le métaphosphate de potassium a un large éventail d'applications dans la recherche scientifique, notamment :

Agriculture : Il est utilisé comme engrais pour fournir aux plantes les nutriments essentiels en potassium et en phosphore. .

Industrie alimentaire : Il sert d'émulsifiant alimentaire, d'agent levant et de séquestrant, contribuant à maintenir la qualité et la stabilité des produits alimentaires.

Industrie chimique : Le métaphosphate de potassium est utilisé dans la production de verres techniques, de céramiques et comme liant à haute température dans les produits réfractaires.

Recherche biologique : Il est utilisé dans divers dosages biochimiques et comme tampon dans les expériences biologiques.

5. Mécanisme d'action

Le métaphosphate de potassium exerce ses effets par le biais de plusieurs mécanismes :

Effet tampon : Il agit comme un tampon, résistant aux changements de pH lors de l'ajout de petites quantités d'acide ou de base.

Réactions d'échange d'ions : Il participe à des réactions d'échange d'ions, formant diverses espèces phosphatées essentielles aux processus biologiques et chimiques.

Approvisionnement en nutriments : En agriculture, il fournit aux plantes les nutriments essentiels en potassium et en phosphore, améliorant leur croissance et leur développement.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of solifenacin succinate, a selective M3 muscarinic receptor antagonist used for treating overactive bladder syndrome . The compound's structural features allow for modifications that can enhance therapeutic efficacy and reduce side effects.

Neuropharmacological Studies

Research indicates that derivatives of tetrahydroisoquinoline compounds are implicated in neuropharmacology. Certain stereoisomers have been studied for their roles in inducing or mitigating symptoms associated with Parkinson's disease. Specifically, (R)-salsolinol and its derivatives have been shown to induce parkinsonism-like symptoms in animal models . Conversely, this compound has been investigated for its protective effects against neurodegeneration .

Synthetic Methodologies

Chiral Synthesis

The ability to synthesize this compound with high optical purity is a significant advancement in synthetic organic chemistry. Various methods have been developed to achieve this, including catalytic asymmetric reductions and Pummerer reactions . These methodologies not only facilitate the production of the compound but also allow for the generation of diverse stereoisomers that can be tailored for specific biological activities.

Case Study: Synthesis of Stereoisomers

A notable case study involves the synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline using chiral sources such as alaninol and 1-phenylethylamine. This work demonstrated that different synthetic routes could yield stereochemically pure products with distinct pharmacological profiles . The study highlights the importance of chirality in drug design and the potential therapeutic applications of these compounds.

Structural Studies and Characterization

The characterization of this compound has been facilitated by advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These methods provide insights into the molecular conformation and interactions of the compound with biological targets. For example, studies have shown that specific conformations may influence the binding affinity to muscarinic receptors, thereby affecting pharmacological outcomes .

Mécanisme D'action

Potassium metaphosphate exerts its effects through several mechanisms:

Buffering Effect: It acts as a buffer, resisting changes in pH upon the addition of small amounts of acid or base.

Ion-Exchange Reactions: It participates in ion-exchange reactions, forming various phosphate species that are essential for biological and chemical processes.

Nutrient Supply: In agriculture, it provides essential potassium and phosphorus nutrients to plants, enhancing their growth and development.

Comparaison Avec Des Composés Similaires

Le métaphosphate de potassium peut être comparé à d'autres composés similaires tels que :

Dihydrogénophosphate de potassium (KH₂PO₄) : Les deux composés fournissent des nutriments en potassium et en phosphore, mais le métaphosphate de potassium est plus efficace dans certains types de sols ayant une faible rétention du potassium.

Chlorure de potassium (KCl) : Alors que le chlorure de potassium est un engrais potassique courant, le métaphosphate de potassium fournit également du phosphore, ce qui en fait une source de nutriments plus équilibrée.

Sulfate de potassium (K₂SO₄) : Le sulfate de potassium fournit du potassium et du soufre, tandis que le métaphosphate de potassium fournit du potassium et du phosphore, répondant à des besoins nutritifs différents.

Le métaphosphate de potassium se distingue par sa combinaison unique de potassium et de phosphore, ce qui en fait un composé polyvalent pour diverses applications.

Activité Biologique

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

This compound has the molecular formula and a molecular weight of 225.29 g/mol. Its structure features a tetrahydroisoquinoline core which is a common scaffold in many bioactive compounds.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit potential as antitumor agents. A study highlighted the synthesis of various 1-phenyl-3,4-dihydroisoquinoline derivatives that demonstrated significant inhibition of tubulin polymerization, a crucial process for cancer cell proliferation. The compound bearing specific substituents showed optimal bioactivity against cancer cell lines .

| Compound | Activity | Mechanism |

|---|---|---|

| 5n | Cytotoxicity | Inhibits tubulin polymerization |

| 5n | Binding Mode | Molecular docking studies confirm binding to tubulin |

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It has shown promise in treating neurodegenerative disorders by acting on various neurotransmitter systems. For instance, some derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), which is relevant for conditions like depression and Parkinson's disease. Compounds derived from this scaffold demonstrated good inhibitory activity against MAO-A and MAO-B .

3. Cholinesterase Inhibition

Inhibition of cholinesterase enzymes is another area where this compound derivatives have shown activity. A recent study reported that certain derivatives inhibited butyrylcholinesterase (BChE) effectively without significant cytotoxicity against normal cells . The inhibition rates varied among different analogs and were compared to known inhibitors like donepezil.

| Compound | BChE Inhibition Rate (%) at 100 μM |

|---|---|

| 2t | 55% |

| 2b | 49% |

| 2l | 49% |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the THIQ scaffold significantly influence biological activity. For instance:

- Substituents at the 4-position have shown drastic effects on inhibitory activity against HSD17B1 (17β-hydroxysteroid dehydrogenase type 1), which is implicated in breast cancer progression .

- Lipophilic substitutions at the 4-position enhance binding affinity and inhibitory potency.

Case Study 1: Anticancer Properties

A study synthesized a series of THIQ derivatives and evaluated their anticancer properties through in vitro assays against various cancer cell lines. The findings revealed that certain compounds exhibited more than double the cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Neuroprotective Applications

In another investigation focusing on neurodegenerative diseases, THIQ derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that specific analogs could significantly reduce cell death in models of Alzheimer’s disease .

Propriétés

IUPAC Name |

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTRSEDVLBBFJZ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362553 | |

| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180272-45-1 | |

| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline interesting for pharmaceutical development?

A: While the provided research papers don't explicitly outline a specific therapeutic target for this compound, they highlight its potential as a pharmaceutical ingredient. The key lies in its ability to form stable acid addition salts. These salts exhibit reduced hygroscopicity [, ], meaning they absorb less moisture from the environment. This property is crucial for drug development as it directly impacts the stability of the compound during storage and manufacturing, ultimately leading to a longer shelf life and potentially improving patient compliance due to consistent dosing.

Q2: What are some examples of stable salts formed by this compound?

A2: The research papers list several acid addition salts of this compound that demonstrate improved stability against humidity. These include salts formed with:

- (-)-(2S,3S)-tartaric acid [, ]

- (+)-(2S,3S)-di-o-benzoyltartaric acid [, ]

- (+)-(2S,3S)-di-o-(4-methylbenzoyl) tartaric acid [, ]

- (-)-L-phenylalanine [, ]

- Benzenesulfonic acid [, ]

- Cyclohexanesulfamic acid [, ]

- Hydrobromic acid [, ]

- Naphthalene-2-sulfonic acid [, ]

- Sebacic acid [, ]

- (+)-Camphor-10-sulfonic acid [, ]

- p-Toluenesulfonic acid [, ]

- Ethanesulfonic acid [, ]

- Methanesulfonic acid [, ]

- Methyl phosphate [, ]

Q3: How is the absolute configuration of this compound determined?

A: Two of the provided papers [, ] focus specifically on the absolute configuration of this compound. While the abstracts lack details, the titles indicate a revision of previously assigned configurations. This strongly suggests that techniques like X-ray crystallography, circular dichroism (CD) spectroscopy, or potentially chemical derivatization coupled with NMR were employed to definitively establish the stereochemistry at the chiral center. Understanding the correct absolute configuration is paramount in pharmaceutical research, especially when considering enantioselective synthesis or potential differences in biological activity between enantiomers.

Q4: Has this compound been used for chiral separations?

A: Yes, one study [] investigated the enantioseparation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline using polysaccharide-based chiral stationary phases. While the paper itself doesn't provide results, this research highlights the potential utility of this compound or its derivatives in chiral chromatography. Enantioseparation is crucial in pharmaceutical development to isolate and study the biological activity of individual enantiomers, which can differ significantly in their pharmacological and toxicological profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.